

In Vivo Delivery of Nucleic Acids Using DOTAP Mesylate: Application Notes and Protocols

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Compound of Interest

Compound Name: DOTAP mesylate

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Introduction and Application Notes

DOTAP mesylate (1,2-dioleoyl-3-trimethylammonium-propane) is a widely utilized cationic lipid for the non-viral in vivo delivery of various nucleic acids, including plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).[1][2][3] Its positive charge at physiological pH facilitates the condensation of negatively charged nucleic acids to form stable lipoplexes.[4] These nanoparticles can then interact with and fuse into target cells, releasing their nucleic acid cargo into the cytoplasm. For nuclear delivery, as required for pDNA, the process is more complex and less efficient.

The versatility of DOTAP is enhanced by its formulation with helper lipids such as cholesterol (Chol) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which can improve the stability and transfection efficiency of the resulting lipid nanoparticles (LNPs).[1][4][5] Furthermore, the incorporation of polyethylene glycol (PEG) conjugated lipids (PEGylation) can shield the positive charge of the lipoplexes, potentially reducing toxicity and prolonging circulation time in vivo, although it may also decrease transfection efficiency.[6][7]

DOTAP-based formulations have been explored in numerous preclinical studies and have entered clinical trials, for instance, in the context of gene therapy for cystic fibrosis.[6][8][9] The optimization of DOTAP-based LNPs, including the molar ratios of lipids, the lipid-to-nucleic acid

ratio, and the method of preparation, is crucial for achieving efficient and safe in vivo nucleic acid delivery.^{[1][4]}

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the in vivo delivery of nucleic acids using **DOTAP mesylate**.

Table 1: In Vivo Transfection Efficiency and Tolerated Dose

Formulation	Nucleic Acid	Animal Model	Target Organ/Cells	Transfection Efficiency /Gene Expression	Tolerated Dose	Reference
pCMV-CFTR-DOTAP	pDNA	Human (CF)	Nasal Epithelium	Transgene DNA detected in 7/8 patients; mRNA in 2/7 patients.	Single dose of 400 µg pDNA:2.4 mg DOTAP showed no adverse events.	[8]
DS(14-yne)TAP:Cholesterol	pDNA	Mouse	Lung Endothelial Cells	Double the transfection level compared to DOTAP:Cholesterol.	Tolerated up to 3 times the dose of pDNA compared to DOTAP:Cholesterol.	[10]
LPD (DOTAP liposomes, protamine, DNA)	pDNA	Mouse	Lung	Increased gene expression with higher amounts of DOTAP lipid.	50 µg of pCMVL DNA was injected intravenously.	[11]
DOTAP/D OPE/Cholesterol (LNP3)	Fluc mRNA	Mouse	Subcutaneous and Muscular Tissue	Sustained release and organ-specific	10 µg of mRNA was injected.	[4]

				targeting observed.
DOTAP:Cholesterol with AL-A12 aminolipid	minicircle DNA	Zebrafish Embryo	Systemic	Twofold enhanced gene delivery compared to native DOTAP:Cholesterol.
				Not specified. [9]

Table 2: Physicochemical Properties of DOTAP-based Nanoparticles

Formulation	Helper Lipid(s)	PEGylation	Average Particle Size (nm)	Zeta Potential (mV)	Reference
DOTAP Nanoparticles (Microfluidic)	None	No	<100	Not specified	[12]
DOTAP/Cholesterol	Cholesterol	No	Varies with ratio	Positive	[6]
DOTAP/Cholesterol	Cholesterol	Yes	Aids in size distribution	Reduced positive charge	[6]
DOTAP/DOP E	DOPE	No	Varies with ratio	Inversely correlated with size	[5]
DOTAP/DOP C	DOPC	Yes (5-10 mol%)	~100	Not specified	[13]

Experimental Protocols

Preparation of DOTAP/Cholesterol-Nucleic Acid Lipoplexes (Thin-Film Hydration Method)

This protocol is adapted from methodologies described for preparing DOTAP/cholesterol lipid nanoparticles.[1]

Materials:

- DOTAP mesylate
- Cholesterol
- Nucleic acid (e.g., pDNA, mRNA)
- Chloroform
- Nuclease-free water or buffer (e.g., HBS: 20 mM HEPES, 150 mM NaCl, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Water bath sonicator or extruder
- Sterile, nuclease-free tubes

Protocol:

- Lipid Film Preparation:
 - In a round-bottom flask, dissolve DOTAP and cholesterol in chloroform at the desired molar ratio (e.g., 1:1).
 - Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the inner surface of the flask.
 - Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

- Hydration:
 - Hydrate the lipid film with a pre-warmed (to just above the lipid transition temperature) nuclease-free buffer by rotating the flask. This will form multilamellar vesicles (MLVs).
- Vesicle Size Reduction:
 - To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
- Lipoplex Formation:
 - Dilute the nucleic acid in a suitable nuclease-free buffer.
 - In a separate tube, dilute the prepared liposome suspension.
 - Add the diluted nucleic acid to the diluted liposome suspension dropwise while gently vortexing.
 - Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of stable lipoplexes.^[9]
- Characterization (Optional but Recommended):
 - Measure the particle size and zeta potential of the lipoplexes using dynamic light scattering (DLS).
 - Assess nucleic acid encapsulation efficiency using a gel retardation assay.

In Vivo Administration of Lipoplexes

The route of administration will depend on the target organ and the study design.

Materials:

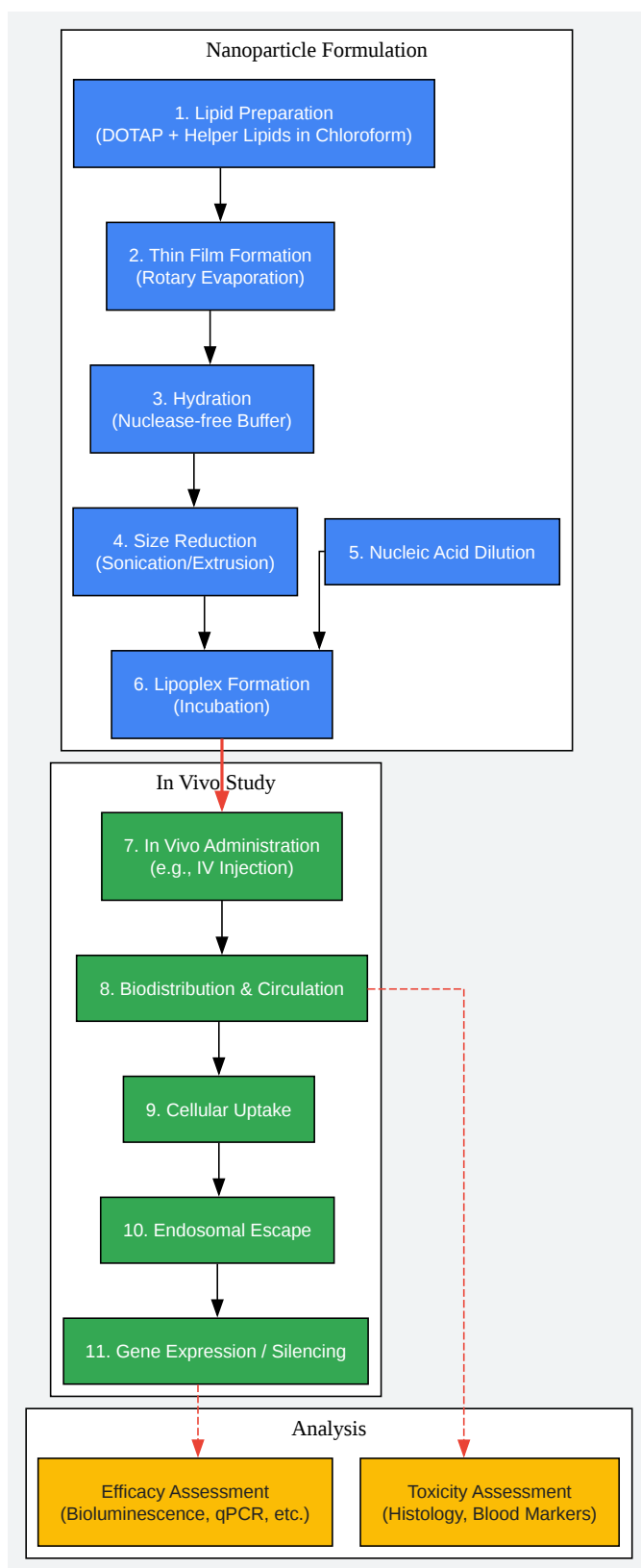
- Prepared lipoplex solution
- Sterile, pyrogen-free saline or other appropriate vehicle

- Syringes and needles appropriate for the chosen administration route
- Animal model (e.g., mice, rats)

Protocol (Example: Intravenous Injection in Mice):

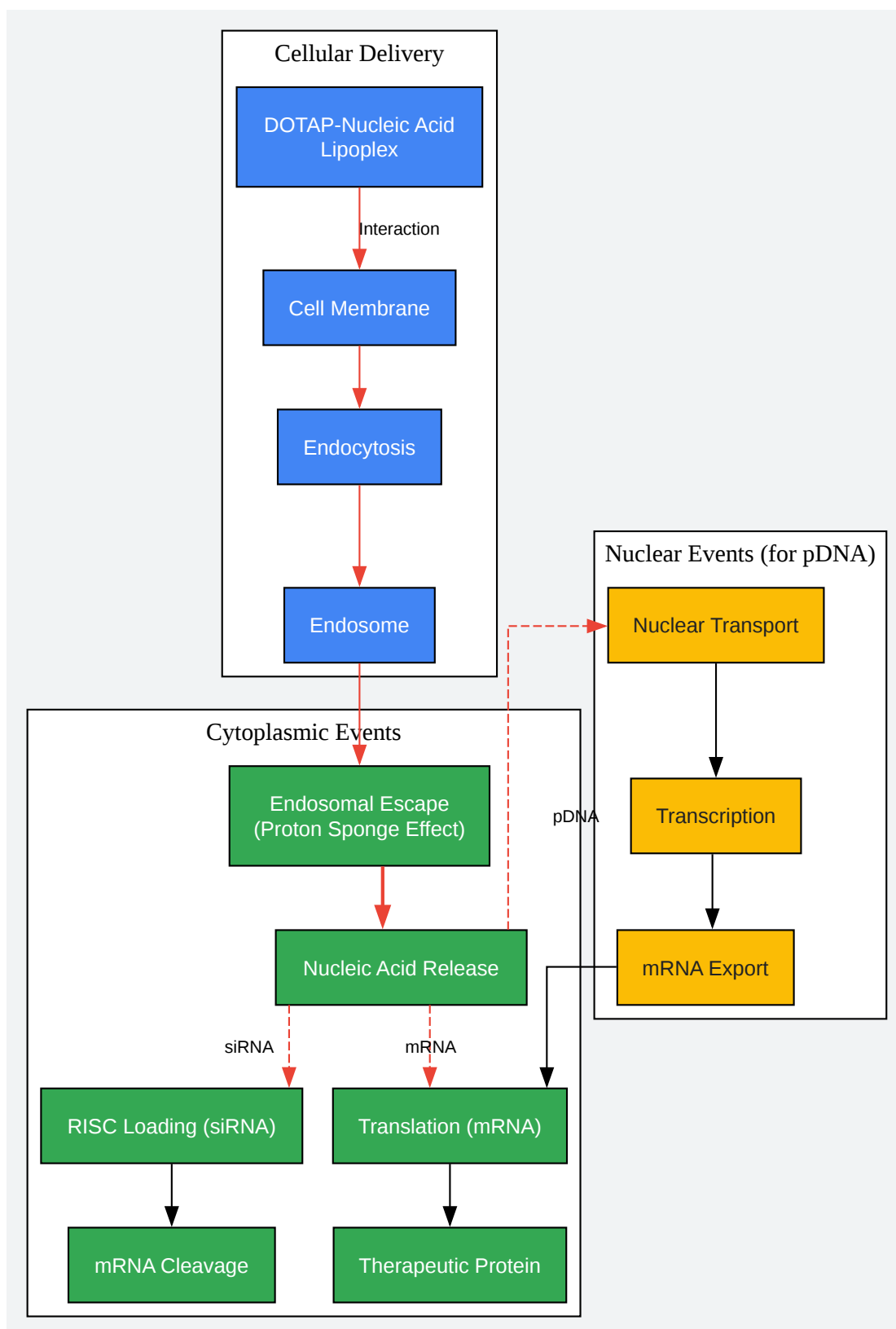
- Dilute the prepared lipoplex suspension to the final desired concentration in a sterile, pyrogen-free vehicle (e.g., 5% glucose solution or saline).^[9]
- Anesthetize the mouse using an approved protocol.
- Administer the lipoplex solution via intravenous injection (e.g., through the tail vein). The injection volume should be appropriate for the size of the animal (typically 100-200 μ L for a mouse).
- Monitor the animal for any adverse reactions during and after the injection.
- House the animals according to institutional guidelines and monitor them for the duration of the experiment.
- At predetermined time points, tissues can be harvested for analysis of gene expression (e.g., via bioluminescence imaging, qPCR, or western blot) or biodistribution studies.

Visualizations



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Caption: Experimental workflow for in vivo nucleic acid delivery using DOTAP.



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Caption: Cellular pathway of DOTAP-mediated nucleic acid delivery.

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